3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole
Overview
Description
TC-E 5001 is a dual inhibitor of TNKS1 and TNKS2.
Scientific Research Applications
Anti-Cancer Activity
A study focused on the synthesis and characterization of metal ion complexes derived from a tetrazole-triazole compound, which includes a structure similar to 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole. These complexes exhibited anti-cancer activity, particularly against breast cancer cell lines (Ghani & Alabdali, 2022).
Antimicrobial Activities
Compounds structurally related to 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole have shown promise in antimicrobial activities. A research involving the synthesis of various 1,2,4-triazole derivatives reported moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Anticonvulsive Activity
In the domain of neuropharmacology, certain bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles, related to our compound of interest, were synthesized and tested for anticonvulsant activity. One such compound demonstrated significant potency in this regard (Tsitsa et al., 1989).
Antioxidant Activities
Another area of application is in the synthesis of oxadiazole derivatives with antioxidant properties. For instance, a study synthesized some coumarin derivatives containing 1,2,3-triazole ring, which demonstrated in-vitro antioxidant activity (Kumar K., Kalluraya, & Kumar, 2018).
Enzyme Inhibition and Activation
A compound containing the 1,3,4-oxadiazole moiety was studied for its impact on transferase enzymes. It was found to activate certain enzyme activities while inhibiting others, showing potential for biochemical applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Luminescence Properties
Compounds similar to 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole have been used to study their luminescence spectra. For instance, a study on 5-aryl-3-methyl-1,2,4-oxadiazoles revealed significant findings in this area, which could be applicable to optical materials research (Mikhailov et al., 2016).
Photochemistry and Molecular Rearrangements
Research into the photochemistry of 1,2,4-oxadiazoles has shown that these compounds can undergo interesting molecular rearrangements upon exposure to light, leading to the formation of various other heterocyclic compounds (Buscemi, Vivona, & Caronna, 1996).
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZSHPITKSPDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.